molecular formula C17H25NO3 B5381626 N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE

N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE

Cat. No.: B5381626
M. Wt: 291.4 g/mol
InChI Key: RTXGCXKAUPNIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound belonging to the class of phenoxy acetamides This compound is characterized by the presence of an oxolane ring, an isopropyl group, and a phenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.

    Formation of the Phenoxy Acetamide Moiety: This step involves the reaction of a phenol derivative with chloroacetic acid to form the phenoxy acetic acid, which is then converted to the corresponding acetamide using amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetamides.

Scientific Research Applications

N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(OXOLAN-2-YL)ETHYL]-2-PHENYLACETAMIDE: Similar structure with a phenyl group instead of the isopropyl group.

    2-(2-METHOXYPHENYL)-N-[1-(OXOLAN-2-YL)ETHYL]ACETAMIDE: Contains a methoxy group on the phenyl ring.

Uniqueness

N-[1-(OXOLAN-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the presence of the isopropyl group and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)14-7-4-5-8-16(14)21-11-17(19)18-13(3)15-9-6-10-20-15/h4-5,7-8,12-13,15H,6,9-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXGCXKAUPNIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.